
Tazobactum ester-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tazobactum ester-13C,d3 is a chemically modified version of Tazobactum ester, where specific hydrogen atoms are replaced with deuterium (d3) and carbon-13 isotopes. This compound is primarily used in scientific research due to its stable isotopic labeling, which aids in various analytical and pharmacokinetic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tazobactum ester-13C,d3 involves the incorporation of deuterium and carbon-13 isotopes into the Tazobactum ester molecule. The process typically starts with the preparation of the labeled precursors, followed by their integration into the Tazobactum ester framework through a series of chemical reactions. These reactions often include esterification, amidation, and cyclization under controlled conditions to ensure the correct placement of isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for research applications .
化学反应分析
Types of Reactions
Tazobactum ester-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
科学研究应用
Tazobactum ester-13C,d3 is widely used in various fields of scientific research:
Chemistry: It serves as a tracer in metabolic studies and helps in understanding reaction mechanisms.
Biology: The compound is used in labeling experiments to track biological processes.
Medicine: It aids in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes.
作用机制
The mechanism of action of Tazobactum ester-13C,d3 involves its interaction with specific molecular targets. The isotopic labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions. The deuterium substitution can also affect the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
相似化合物的比较
Similar Compounds
Tazobactum ester: The non-labeled version of the compound.
Deuterated Tazobactum ester: Contains only deuterium labeling.
Carbon-13 labeled Tazobactum ester: Contains only carbon-13 labeling.
Uniqueness
Tazobactum ester-13C,d3 is unique due to its dual isotopic labeling, which provides enhanced analytical capabilities compared to compounds labeled with only one type of isotope.
属性
分子式 |
C11H14N4O5S |
|---|---|
分子量 |
318.33 g/mol |
IUPAC 名称 |
trideuterio(113C)methyl (2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C11H14N4O5S/c1-11(6-14-4-3-12-13-14)9(10(17)20-2)15-7(16)5-8(15)21(11,18)19/h3-4,8-9H,5-6H2,1-2H3/t8-,9+,11+/m1/s1/i2+1D3 |
InChI 键 |
XEYVHNYXWJYULX-LXCDXVPOSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])OC(=O)[C@H]1[C@](S(=O)(=O)[C@H]2N1C(=O)C2)(C)CN3C=CN=N3 |
规范 SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OC)CN3C=CN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R,3S,5R,7S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2-hydroxy-6,8-dioxabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12395487.png)
![[4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen phosphate](/img/structure/B12395490.png)
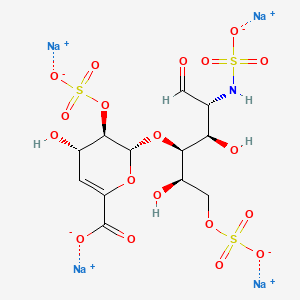
![(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12395511.png)
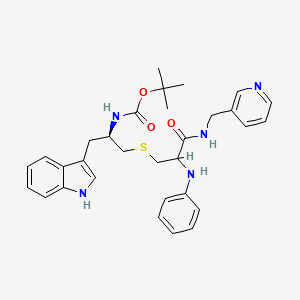
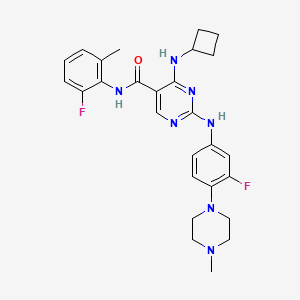
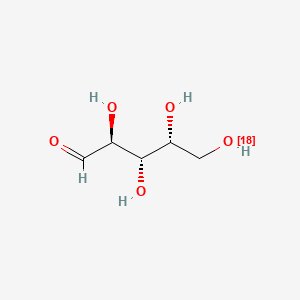
![1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395540.png)
![[Lys8] Vasopressin Desglycinamide](/img/structure/B12395548.png)
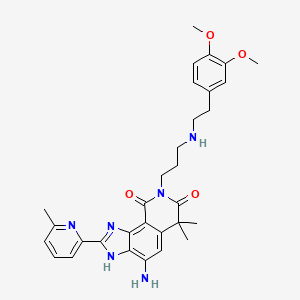
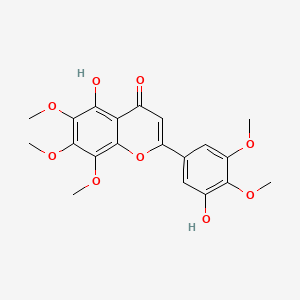
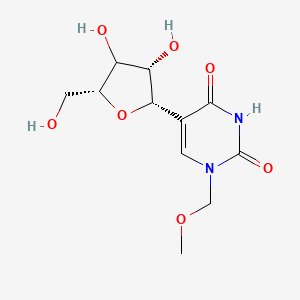
![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)

